molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No.: B150995
CAS No.: 41051-15-4
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyacetoacetate can be synthesized from 4-chloroacetoacetic acid methyl ester via a substitution reaction with methanol in the presence of sodium hydride and potassium methoxide. The reaction yields organic salts, which are then acidified and decolorized to obtain the final product . Another method involves the use of a continuous tubular reactor, where the reaction time is 5-30 minutes, the solvent is one or more of methanol, acetonitrile, tetrahydrofuran, dioxane, and N,N-dimethylformamide, and the reaction temperature is 60-120°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding tetrahydrofuran into a reaction kettle, introducing inert gas, and setting the internal temperature to 15-25°C. Industrial sodium hydride and a metal alkaline compound are added under stirring, followed by the addition of tetrahydrofuran. The mixed liquid of methanol and methyl-4-chloroacetoacetate is added dropwise at a temperature below 20°C, and the reaction continues for 4-6 hours. The temperature is then raised to 20-25°C for an additional 4-15 hours. After the reaction is complete, the system temperature is reduced to 6-10°C, and hydrochloric acid solution is added to adjust the pH to 5-7. The product is obtained through wiped-film molecular distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

MMAA serves as a crucial synthetic intermediate in the preparation of various organic compounds:

  • Synthesis of Dihydropyrimidine Derivatives : MMAA is utilized in one-pot three-component Biginelli cyclocondensation reactions to synthesize dihydropyrimidine derivatives, which are important in medicinal chemistry due to their biological activities.
  • Preparation of Novel Compounds : It acts as a precursor for synthesizing cyclic α-diones and other complex structures, facilitating the creation of compounds used in flavors and fragrances .

Table 1: Comparison of MMAA with Similar Compounds

CompoundStructure TypeNotable Applications
This compoundβ-Keto EsterPharmaceuticals, agrochemicals
Methyl Acetoacetateβ-Keto EsterSolvent, intermediate in drug synthesis
Ethyl Acetoacetateβ-Keto EsterSolvent, flavoring agent
Methyl 4-ChloroacetoacetateHalogenated EsterIntermediate in pharmaceutical synthesis

Pharmaceutical Applications

MMAA plays a pivotal role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs):

  • Anti-HIV Drug Development : MMAA is integral in synthesizing dolutegravir, an anti-HIV medication that functions as an integrase inhibitor. The synthesis involves multiple steps starting from MMAA, demonstrating its importance in creating effective antiviral therapies .
  • Analgesics and Anti-inflammatory Drugs : The compound is increasingly used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs), which aim to minimize side effects associated with traditional formulations .

Case Study: Dolutegravir Synthesis

A recent study highlighted the synthetic pathway for dolutegravir using MMAA as a starting material. The process includes several reaction steps such as condensation and cyclization, leading to compounds that exhibit significant antitumor activity against specific cancer cell lines .

Industrial Applications

MMAA's utility extends beyond pharmaceuticals into various industrial applications:

  • Agrochemicals : It serves as an intermediate in synthesizing agrochemical products, contributing to crop protection solutions.
  • Green Chemistry Practices : The compound aligns with sustainable manufacturing practices due to its favorable toxicity profile and potential for being derived from renewable resources. This aspect enhances its appeal within industries striving for eco-friendly alternatives .

Mechanism of Action

The mechanism of action of methyl 4-methoxyacetoacetate involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The molecular targets and pathways depend on the specific reactions and the final products formed .

Comparison with Similar Compounds

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Methyl 4-chloroacetoacetate
  • Butanoic acid, 4-methoxy-3-oxo-, methyl ester

Comparison: Methyl 4-methoxyacetoacetate is unique due to its methoxy group, which provides distinct reactivity compared to other acetoacetate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methoxy group is required .

Biological Activity

Methyl 4-methoxyacetoacetate (CAS Number: 41051-15-4) is an important chemical compound recognized for its versatile applications in organic synthesis, particularly in the pharmaceutical industry. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.14 g/mol
  • Appearance : Colorless to light yellow liquid
  • Density : 1.096 g/cm³ at 25°C
  • Boiling Point : 113°C
  • Solubility : Highly soluble in polar organic solvents, slightly soluble in water.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of acetylacetone with iodomethane and potassium carbonate in methanol, followed by esterification reactions. This compound serves as a key intermediate in the synthesis of various bioactive molecules.

Synthesis Process Overview

  • Starting Materials : Acetylacetone, iodomethane, potassium carbonate.
  • Methodology :
    • Reaction of acetylacetone with iodomethane under basic conditions.
    • Esterification with methanol under acidic conditions.
  • Yield : Typically around 93% .

Biological Activity

This compound exhibits notable biological activities that make it a valuable compound in medicinal chemistry:

  • Pharmaceutical Intermediate :
    • Used in the synthesis of anti-inflammatory and antibacterial agents.
    • Key precursor in the development of calcium ion antagonists for hypertension treatment .
  • Antiviral Applications :
    • Critical in synthesizing HIV drugs such as Dolutegravir, Bictegravir, and Cabotegravir, which are integrase inhibitors approved for treating HIV/AIDS .
    • Dolutegravir, for instance, has shown improved safety profiles compared to earlier treatments .
  • Mechanism of Action :
    • The β-diketone structure allows for various chemical transformations leading to biologically active derivatives.
    • Compounds derived from this compound can interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Study on Antiviral Efficacy

A study highlighted the role of this compound in synthesizing Dolutegravir, which demonstrated significant efficacy against HIV strains resistant to other treatments. The compound's ability to form stable intermediates facilitated the development of more effective antiviral therapies .

Research on Anti-Inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties. These compounds were tested in vitro and showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Industry

This compound is not only pivotal in pharmaceuticals but also finds applications in:

  • Flavors and Fragrances : Its pleasant aroma makes it suitable for use in cosmetic products.
  • Chemical Synthesis : Acts as a building block for complex organic molecules across various chemical industries.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-methoxyacetoacetate, and how do their efficiencies compare?

this compound is synthesized via nucleophilic substitution using methyl 4-chloroacetoacetate and sodium methoxide, followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) . A "one-pot" method offers advantages over traditional multi-step routes by reducing purification steps, improving yield (up to 80%), and lowering costs. Key efficiency metrics include reaction time (6–8 hours for one-pot vs. 12+ hours for stepwise synthesis) and solvent use (DMF-DMA as both reagent and solvent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent moisture-induced degradation .
  • Spill Management : Absorb spills with dry sand or vermiculite and dispose as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • ¹H NMR : Peaks at δ 3.70–3.75 ppm (methoxy groups) and δ 3.30–3.40 ppm (methyl ester) .
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 200–205 ppm (ketone) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 146.14 (C₆H₁₀O₄) with fragmentation patterns indicating loss of methoxy (-OCH₃) and methyl ester (-COOCH₃) groups .

Q. What role does this compound play in the synthesis of pharmaceutical agents like dolutegravir?

It serves as a critical intermediate in synthesizing dolutegravir (DTG), an HIV integrase inhibitor. The compound undergoes cyclization with aminoacetaldehyde dimethyl acetal to form pyridone intermediates, which are further functionalized to yield DTG .

Advanced Research Questions

Q. How can computational fluid dynamics (CFD) enhance the optimization of this compound synthesis in continuous flow systems?

CFD models simulate temperature and concentration gradients in flow reactors, enabling optimization of parameters like:

  • Residence time : Adjusting tubing length (0.25–1.59 mm ID) to maximize conversion .
  • Mixing efficiency : Predicting turbulence at tee junctions to improve reagent contact .
  • Temperature control : Minimizing side reactions (e.g., hydrolysis) by modeling heat dissipation . Compared to traditional Design of Experiments (DoE), CFD reduces experimental runs by 40–60% .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic compound synthesis?

  • Systematic Review : Apply Cochrane guidelines to assess bias in literature (e.g., incomplete reporting of solvent purity or catalyst loading) .
  • Sensitivity Analysis : Use DoE to identify critical factors (e.g., molar ratios of DMF-DMA or reaction temperature) that disproportionately affect yield .
  • Replication Studies : Validate reported protocols under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Q. How does the stability of this compound vary under different storage conditions, and what analytical techniques can monitor its degradation?

  • Stability Risks : Hydrolysis in humid environments forms 4-methoxyacetoacetic acid, detectable via HPLC (retention time shifts) or IR (broadened O-H stretches at 2500–3300 cm⁻¹) .
  • Optimal Storage : Maintain at 2–8°C under argon, with silica gel desiccant to prolong shelf life (>12 months) .

Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot plant scale, and how can they be mitigated?

  • Mixing Inefficiency : Laminar flow in large reactors reduces reagent contact; use static mixers or segmented flow to enhance turbulence .
  • Exothermic Reactions : Implement jacketed reactors with real-time temperature monitoring to prevent runaway reactions .
  • Purification : Replace column chromatography with distillation (bp 113°C at 26 mmHg) or liquid-liquid extraction (ethyl acetate/water) for cost-effective scaling .

Properties

IUPAC Name

methyl 4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPKJFJAVDUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068273
Record name Methyl 4-methoxyacetoacetate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-15-4
Record name Methyl 4-methoxyacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Record name Methyl 4-methoxyacetoacetate
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Record name Methyl 4-methoxy-3-oxobutyrate
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Synthesis routes and methods I

Procedure details

113.4 g (2.1 mmol) of sodium methylate are suspended in 150 ml of acetonitrile. 150.5 g (1 mol) of methyl 4-chloroacetoacetate are thereupon allowed to flow in within 5 minutes. The temperature rises, but it is held at 68°-70° C. by cooling. The mixture is subsequently stirred at 70° C. for a further 25 minutes. The reaction mixture is poured into a solution of 350 ml of distilled water and 9 g of acetic acid and held at a pH value of 6-7 by the addition of a total of 83 ml of 32% hydrochloric acid. The organic layer is separated in a separating funnel and the aqueous layer is extracted 3 times with 200 ml of acetonitrile each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 55°-57° C./0.6 mbar. There are obtained 132.34 g (90.6 %) of methyl 4-methoxy-acetoacetate.
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
150.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
solvent
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

77.4 g of sodium methylate, 97 percent, was suspended in 100 g of acetonitrile at ambient temperature. To this well-stirred suspension, 101.9 g of 97.5 percent 4-chloroacetoacetic acid methyl ester was added by drops through a drip funnel with a drop counter over a 5 to 6 minute period under N2 atmosphere. The temperature rose and was kept by means of cooling at 68° to 70° C. As soon as the heat development slackened, the cooling water was turned off and the reaction mass was heated with 70° C. hot water. This pastelike, mustard-yellow reaction mixture continued to be stirred at 70° C. for 24 to 25 minutes and, with stirring, was then slowly introduced into a solution of 6 g of glacial acetic acid and 215 g of water cooled in an ice bath. At the same time, 37.4 percent hydrochloric acid was introduced drop by drop from a burette. At the same time, the pH was measured by means of a glass electrode and kept between 4.5 and 8 by adjusting the addition rate of the reaction mixture and/or HCl. At the end of the neutralization, the pH was 6.1±0.1. For the neutralization, 56.4 ml of hydrochloric acid were used (37.4 percent) and the temperature was kept at 30° to 35° C. The neutralized mixture was put into a separating funnel. After standing a short time, the resultant layers were separated. The aqueous layer was extracted once with 200 ml and then twice each time with 100 ml of acetonitrile. The united organic phases were concentrated in a rotary evaporator at 30° to 35° C. and ≃20 torr up to a constant weight. The solvent evaporated off was regenerated and used with the next batch. The raw product was distilled at 0.5 to 1.5 torr/90° C. 4-methoxyacetoacetic acid methyl ester was obtained in a yield of 91.7 percent, based on the amount of chloroester used. The purity of the product was 98.8 percent.
Name
sodium methylate
Quantity
77.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
101.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
56.4 mL
Type
reactant
Reaction Step Six
Quantity
100 g
Type
solvent
Reaction Step Seven
Name
Quantity
215 g
Type
solvent
Reaction Step Eight
Quantity
6 g
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

In a 2 liter four-necked flask were charged 88.0 g (2.2 mol) of 60% sodium hydride and 753 ml of tetrahydrofuran in a nitrogen stream, and a mixture of 150.6 g (1.0 mmol) of methyl 4-chloro-3-oxo-butyrate and 35.2 g (1.1 mol) of methanol was added thereto dropwise at room temperature (22 to 24° C.). After the addition, the mixture was stirred at room temperature (22 to 24° C.) for 1 hour. The reaction mixture was cooled with ice, and 600 ml (1.2 mol) of 2N hydrochloric acid was added dropwise. The tetrahydrofuran was recovered from the reaction mixture, and 400 ml of toluene was added to the residue. The aqueous phase was extracted with three 200 ml portions of toluene. The organic phase was washed with a 5% sodium chloride aqueous solution, and the solvent was evaporated under reduced pressure. The residue was distilled under reduce pressure (boiling point: 90° C./1000 Pa) to give 107.7 g (74%) of methyl 4-methoxy-3-oxobutyrate as liquid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
753 mL
Type
solvent
Reaction Step One
Quantity
150.6 g
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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